![molecular formula C10H12N2O2 B2951688 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine CAS No. 2168382-79-2](/img/structure/B2951688.png)
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound that features a pyrano[4,3-c]pyridazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of propargyl bromide and a suitable pyridazine derivative. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Oxidation and Ring Functionalization
The pyrano-pyridazine system undergoes oxidation to introduce electrophilic sites or modify ring saturation:
-
Oxidation with Pd/C :
-
DMSO-Mediated Oxidation :
Substitution at C-7 Position
The C-7 position is amenable to aryl and alkyl substitutions via nucleophilic displacement or cross-coupling:
-
Examples :
Substituents at C-7 modulate electronic properties and steric bulk, influencing biological activity .
Multicomponent Reactions
Pyrano[4,3-c]pyridazines can be synthesized via one-pot reactions using piperidine as a catalyst :
-
Representative Protocol :
Advanced NMR Characterization
Structural elucidation relies on 1H, 13C, and 15N NMR spectroscopy:
-
Key Signals :
Biological Relevance
While direct data for 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is limited, analogs exhibit:
Wissenschaftliche Forschungsanwendungen
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(prop-2-yn-1-yloxy)-9H-carbazole: This compound also contains a propargyl group and exhibits cytotoxic activity.
1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Known for its strong activity against certain cancer cell lines.
Uniqueness
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is unique due to its pyrano[4,3-c]pyridazine core, which imparts specific chemical and biological properties
Biologische Aktivität
3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound characterized by its unique pyrano[4,3-c]pyridazine core structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. Its synthesis typically involves reactions of propargyl bromide with suitable pyridazine derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. The compound acts by binding to the active sites of enzymes, thereby disrupting critical biological pathways such as cell division and growth.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties. Research has demonstrated its capability to inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer metabolism and proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from progressing through critical phases of division.
In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines are summarized in the table below:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 | 12.5 | |
A549 | 15.0 | |
HeLa | 10.0 |
Case Studies
- In Vitro Studies : A study conducted on MCF-7 and A549 cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to untreated controls. The pharmacokinetic profile indicated moderate absorption and a half-life suitable for therapeutic applications.
Other Biological Activities
Beyond anticancer properties, this compound has been explored for other potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain bacterial strains.
Eigenschaften
IUPAC Name |
3-prop-2-enoxy-7,8-dihydro-5H-pyrano[4,3-c]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-4-14-10-6-8-7-13-5-3-9(8)11-12-10/h2,6H,1,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICULBOWHUQFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN=C2CCOCC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.